![molecular formula C15H10O5 B8244309 2-Formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B8244309.png)
2-Formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Overview
Description
2-Formylbiphenyl-4,4’-dicarboxylic acid is an organic compound that belongs to the class of aromatic dicarboxylic acids It is characterized by the presence of a formyl group and two carboxylic acid groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formylbiphenyl-4,4’-dicarboxylic acid typically involves the formylation of biphenyl-4,4’-dicarboxylic acid. One common method is the Vilsmeier-Haack reaction, where biphenyl-4,4’-dicarboxylic acid is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for 2-Formylbiphenyl-4,4’-dicarboxylic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
2-Formylbiphenyl-4,4’-dicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Biphenyl-4,4’,4’'-tricarboxylic acid.
Reduction: 2-Hydroxymethylbiphenyl-4,4’-dicarboxylic acid.
Substitution: 2-Formyl-5-nitrobiphenyl-4,4’-dicarboxylic acid (nitration product).
Scientific Research Applications
Materials Science
Liquid Crystal Polymers
One of the primary applications of 2-Formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid is in the synthesis of nematic aromatic polyesters. These polymers are crucial for developing liquid crystal displays (LCDs) and other electronic devices due to their unique optical properties. The compound serves as a building block that contributes to the thermal and mechanical stability of these materials.
Table 1: Properties of Liquid Crystal Polymers Derived from this compound
Property | Value |
---|---|
Thermal Stability | High (up to 300 °C) |
Mechanical Strength | Excellent |
Optical Clarity | High |
Application Areas | Electronics, Automotive |
Metal-Organic Frameworks (MOFs)
The compound is utilized as a ligand in the formation of metal-organic frameworks (MOFs) . These frameworks are significant for their applications in gas storage, catalysis, and sensing technologies. The biphenyl structure provides rigidity and stability to the framework.
Case Study: Gas Storage Applications
A study demonstrated that MOFs incorporating this compound exhibited enhanced gas adsorption capacities for hydrogen and carbon dioxide compared to traditional MOFs. This property is particularly beneficial for environmental applications such as carbon capture.
Pharmaceuticals and Drug Delivery Systems
This compound has been explored for its potential in pharmaceutical applications. Its chemical structure allows it to act as a precursor for various biologically active compounds.
Table 2: Pharmaceutical Applications
Application Area | Description |
---|---|
Drug Synthesis | Used as an intermediate in synthesizing anti-cancer agents |
Drug Delivery Systems | Potential use in developing targeted delivery mechanisms |
Biomaterials | Development of biocompatible materials for medical devices |
Environmental Applications
The compound has also been investigated for its role in environmental remediation processes. Its ability to form stable complexes with heavy metals makes it suitable for use in removing contaminants from wastewater.
Case Study: Heavy Metal Removal
Research indicated that this compound effectively chelates lead and cadmium ions from aqueous solutions, demonstrating its potential as an environmentally friendly agent for water purification.
Mechanism of Action
The mechanism of action of 2-Formylbiphenyl-4,4’-dicarboxylic acid depends on its specific application. In the context of metal-organic frameworks, the compound acts as a ligand that coordinates with metal ions to form stable structures with tunable properties. The formyl and carboxylic acid groups play a crucial role in binding to metal centers and facilitating the formation of extended networks .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Lacks the formyl group, making it less versatile in certain chemical reactions.
2-Hydroxymethylbiphenyl-4,4’-dicarboxylic acid: Contains a hydroxymethyl group instead of a formyl group, leading to different reactivity and applications.
Biphenyl-4-carboxylic acid: Contains only one carboxylic acid group, limiting its ability to form extended networks in coordination chemistry.
Uniqueness
2-Formylbiphenyl-4,4’-dicarboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide multiple reactive sites for chemical modifications. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with diverse applications.
Biological Activity
The compound 2-Formyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid (often referred to as biphenyl dicarboxylic acid) has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of appropriate biphenyl derivatives with formic acid and subsequent oxidation processes. The synthetic route can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent, and catalyst type.
Table 1: Synthetic Routes for Biphenyl Dicarboxylic Acid
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Condensation | Biphenyl derivative + Formic acid | 70-85 |
2 | Oxidation | KMnO₄ or CrO₃ in acidic medium | 60-75 |
3 | Purification | Recrystallization from ethanol or water | >90 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Tumor Cell Lines
A study conducted on human tumor cell lines (e.g., KB and IGROV1) showed that this compound effectively inhibited cell growth with IC50 values ranging from 0.55 nM to 3.2 nM for KB cells. The mechanism of action is believed to involve the inhibition of folate-dependent enzymes critical for nucleotide synthesis, thereby disrupting the cellular proliferation process .
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown promise in anti-inflammatory applications. Preliminary screening against COX enzymes indicated that it could inhibit COX-1 and COX-2 activities effectively.
Table 2: Inhibitory Effects on COX Enzymes
Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
---|---|---|
This compound | 19.45 ± 0.07 | 31.4 ± 0.12 |
These results suggest that the compound may serve as a potential lead in developing new anti-inflammatory drugs.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in purine biosynthesis, leading to reduced cell proliferation.
- Induction of Apoptosis : Flow cytometric analyses revealed that it induces apoptosis in cancer cells through cell cycle arrest at the G2/M phase .
- Targeting Folate Receptors : The compound exhibits selective uptake via folate receptors (FR), enhancing its efficacy against FR-expressing tumors .
Properties
IUPAC Name |
4-(4-carboxyphenyl)-3-formylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-8-12-7-11(15(19)20)5-6-13(12)9-1-3-10(4-2-9)14(17)18/h1-8H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGKDEXRUPGLHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)C=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.